![molecular formula C10H21ClS B14582447 3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane CAS No. 61258-98-8](/img/structure/B14582447.png)
3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a highly branched pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane typically involves the chloromethylation of a sulfanyl precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane-3-thiol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium thiolate), solvents (e.g., dimethylformamide), and mild heating.
Oxidation: Hydrogen peroxide, acetic acid, and room temperature.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Major Products Formed
Substitution: Formation of thioethers, amines, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2,2,4,4-tetramethylpentane.
Scientific Research Applications
3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane exerts its effects is primarily through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Bromomethyl)sulfanyl]-2,2,4,4-tetramethylpentane
- 3-[(Iodomethyl)sulfanyl]-2,2,4,4-tetramethylpentane
- 3-[(Hydroxymethyl)sulfanyl]-2,2,4,4-tetramethylpentane
Uniqueness
3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, the bromomethyl and iodomethyl analogs are more reactive but less stable, while the hydroxymethyl analog is less reactive but more stable.
This compound’s versatility and reactivity make it a valuable tool in both research and industrial applications.
Properties
CAS No. |
61258-98-8 |
|---|---|
Molecular Formula |
C10H21ClS |
Molecular Weight |
208.79 g/mol |
IUPAC Name |
3-(chloromethylsulfanyl)-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C10H21ClS/c1-9(2,3)8(12-7-11)10(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
SCNHVTLMGVFFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)SCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-](/img/structure/B14582364.png)
![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
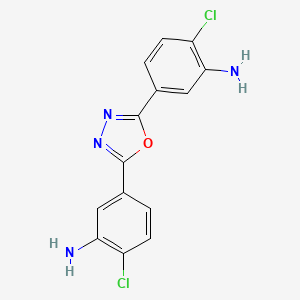
![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)
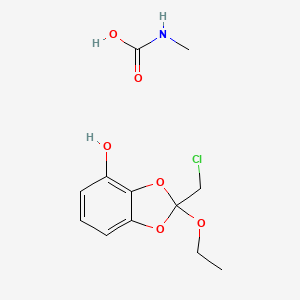
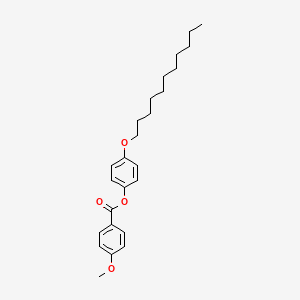
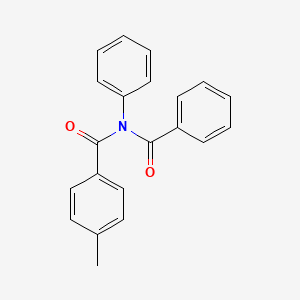
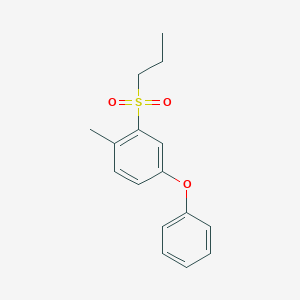
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
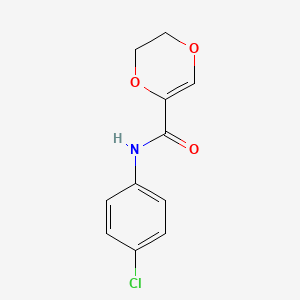
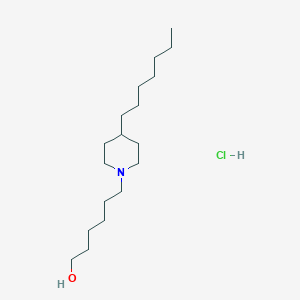
stannane](/img/structure/B14582432.png)
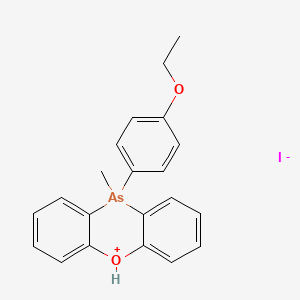
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
